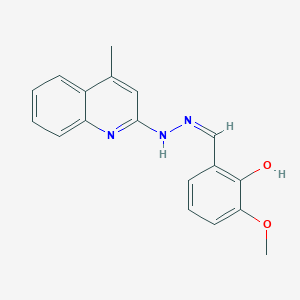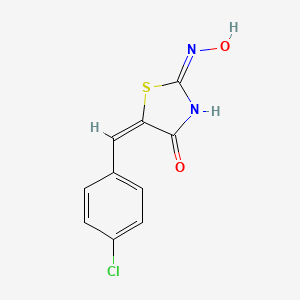
2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone, also known as MMQH, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. MMQH is a hydrazone derivative of 2-hydroxy-3-methoxybenzaldehyde and 4-methyl-2-quinolinecarboxaldehyde. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone is not fully understood. However, it is thought to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone has been shown to activate the caspase cascade, which is involved in the regulation of apoptosis. 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce oxidative stress. 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone in lab experiments is its potential therapeutic properties. 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties, which make it a promising candidate for further research. However, a limitation of using 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone in lab experiments is its potential toxicity. 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone has been found to have cytotoxic effects on normal cells at high concentrations, which may limit its use in clinical applications.
Direcciones Futuras
There are several future directions for research on 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, studies are needed to investigate the safety and toxicity of 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone in vivo.
Métodos De Síntesis
2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone can be synthesized by reacting 2-hydroxy-3-methoxybenzaldehyde with 4-methyl-2-quinolinecarboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions for several hours, followed by recrystallization to obtain the pure product.
Aplicaciones Científicas De Investigación
2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing oxidative stress. Additionally, 2-hydroxy-3-methoxybenzaldehyde (4-methyl-2-quinolinyl)hydrazone has demonstrated antioxidant activity by scavenging free radicals and protecting against oxidative damage.
Propiedades
IUPAC Name |
2-methoxy-6-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-10-17(20-15-8-4-3-7-14(12)15)21-19-11-13-6-5-9-16(23-2)18(13)22/h3-11,22H,1-2H3,(H,20,21)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCDADFQEWFACU-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=C(C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C\C3=C(C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5964734.png)

![7-(2-cyclohexylethyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5964743.png)
![2-[1-({1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B5964748.png)
![N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5964758.png)
![2-butyryl-5,5-dimethyl-3-[(4-methylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5964780.png)
![2-[(4-fluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5964789.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5964797.png)
![[1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5964804.png)
![2-[1-(sec-butylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5964814.png)
![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5964822.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5964832.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5964840.png)